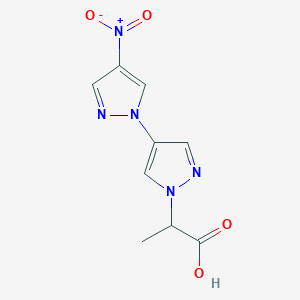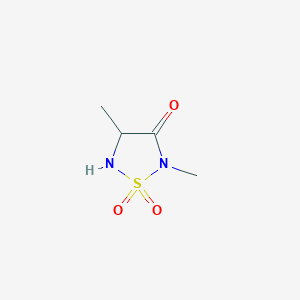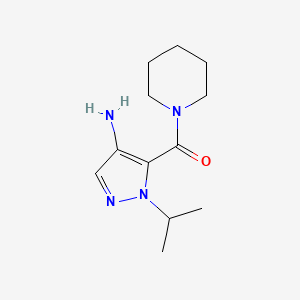![molecular formula C18H24N2O2 B2585119 N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide CAS No. 331986-39-1](/img/structure/B2585119.png)
N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide, also known as CHEE, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. CHEE is a type of oxime-based acetylcholinesterase inhibitor that has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, leading to increased cholinergic activity. This increased activity has been found to have a range of physiological and biochemical effects.
Biochemical and Physiological Effects
The increased cholinergic activity caused by this compound has been found to have a range of biochemical and physiological effects. These include increased synaptic plasticity, improved learning and memory, and increased neurogenesis. This compound has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide in lab experiments is its specificity for acetylcholinesterase inhibition. This allows researchers to study the effects of increased cholinergic activity without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide. One area of interest is the development of new this compound derivatives with improved pharmacokinetic properties. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, this compound may also be useful in the study of other neurotransmitter systems, such as the dopaminergic system.
Synthesis Methods
N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide can be synthesized through a multistep process that involves the reaction of 4-ethylphenyl isocyanate with cyclohex-2-en-1-one to form N-(4-ethylphenyl) cyclohex-2-en-1-imine. This intermediate is then reacted with ethylene oxide to form this compound. The final product can be purified through recrystallization or chromatography.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide has been used in a range of scientific research applications, particularly in the field of neuroscience. Its acetylcholinesterase inhibiting properties have made it a useful tool for studying the role of acetylcholine in the brain. This compound has also been used in studies investigating the effects of acetylcholinesterase inhibitors on cognitive function and memory.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-2-14-8-10-16(11-9-14)20-18(22)17(21)19-13-12-15-6-4-3-5-7-15/h6,8-11H,2-5,7,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTCERRDLUOSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2585036.png)
![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2585037.png)


![5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine](/img/structure/B2585042.png)
![Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2585046.png)


![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethylimidazole](/img/structure/B2585053.png)


![1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine](/img/structure/B2585058.png)
